Coumarin deriv

Description

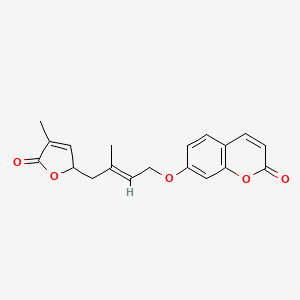

Structure

3D Structure

Properties

CAS No. |

51559-33-2 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C19H18O5/c1-12(9-16-10-13(2)19(21)23-16)7-8-22-15-5-3-14-4-6-18(20)24-17(14)11-15/h3-7,10-11,16H,8-9H2,1-2H3/b12-7+ |

InChI Key |

CFNMUZCFSDMZPQ-KPKJPENVSA-N |

SMILES |

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |

Isomeric SMILES |

CC1=CC(OC1=O)C/C(=C/COC2=CC3=C(C=C2)C=CC(=O)O3)/C |

Canonical SMILES |

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |

Other CAS No. |

51559-33-2 |

Origin of Product |

United States |

Synthetic Methodologies for Coumarin Derivatives

Classical Condensation Reactions

The synthesis of the coumarin (B35378) nucleus is most frequently achieved through a variety of condensation reactions, each with its own specific substrates, mechanisms, and advantages. These classical methods have become cornerstones in the synthesis of this important class of heterocyclic compounds. nih.gov

Pechmann Condensation

Discovered by German chemist Hans von Pechmann, the Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-keto ester or carboxylic acid under acidic conditions. wikipedia.orgnumberanalytics.com This reaction is often the most suitable pathway for preparing coumarin derivatives, typically providing good yields from simple starting materials. jmchemsci.comjmchemsci.com The condensation can be promoted by various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zirconium tetrachloride and titanium tetrachloride. jmchemsci.comrsc.org

The reaction mechanism has been a subject of study. One proposed pathway involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular Friedel-Crafts-type cyclization onto the activated aromatic ring. wikipedia.org A final dehydration step yields the coumarin ring system. wikipedia.org Another proposed mechanism, supported by NMR evidence in specific cases, suggests an initial electrophilic aromatic substitution followed by transesterification and subsequent dehydration. acs.org For instance, the reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a common example used to produce 7-hydroxy-4-methylcoumarin. rsc.org

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 7-hydroxy-4-methylcoumarin | C10H8O3 | Product |

| 7-hydroxy-4-(trifluoromethyl)coumarin | C10H5F3O3 | Product |

| Resorcinol | C6H6O2 | Reactant |

| Ethyl acetoacetate | C6H10O3 | Reactant |

| Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | Reactant |

Knoevenagel Condensation

The Knoevenagel condensation provides a versatile route to coumarins, particularly for synthesizing derivatives substituted at the 3-position. researchgate.netresearchgate.net The reaction involves the condensation of a 2-hydroxy aromatic aldehyde (like salicylaldehyde) with an active methylene (B1212753) compound, such as diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate. jmchemsci.comsciensage.info The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. jmchemsci.comsciensage.info

The mechanism begins with the base catalyzing the formation of an enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration. This is followed by a spontaneous intramolecular transesterification (lactonization) that closes the ring, forming the coumarin scaffold. youtube.com This method is particularly useful for overcoming difficulties that may arise in other synthetic routes like the Perkin reaction. jmchemsci.com Microwave irradiation has been shown to significantly reduce reaction times for Knoevenagel condensations, often to just a few minutes, while providing good yields in solvent-free conditions. ic.ac.ukrsc.org

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-acetylcoumarin | C11H8O3 | Product |

| Ethyl coumarin-3-carboxylate | C12H10O4 | Product |

| Salicylaldehyde (B1680747) | C7H6O2 | Reactant |

| Diethyl malonate | C7H12O4 | Reactant |

| Warfarin (B611796) | C19H16O4 | Related Compound |

Perkin Reaction

The Perkin reaction, first reported by William Henry Perkin in 1868, was the original method used to synthesize the parent compound, coumarin. sciforum.netscienceinfo.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a weak base. scienceinfo.comnumberanalytics.com For coumarin synthesis, salicylaldehyde is heated with acetic anhydride and its sodium or potassium salt. jmchemsci.comscienceinfo.com

The mechanism for coumarin formation via the Perkin reaction is understood to proceed through an intramolecular pathway. sciforum.net It begins with the O-acylation of the salicylaldehyde to form an intermediate like O-acetyl salicylaldehyde. sciforum.net The base then abstracts a proton from the anhydride, creating a carbanion that subsequently attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation. sciforum.net The final steps involve dehydration and lactonization to yield the coumarin product. sciforum.net The intermediate, ortho-hydroxycinnamic acid, spontaneously cyclizes to form the stable coumarin ring. jmchemsci.com

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Coumarin | C9H6O2 | Product |

| 3-phenylcoumarin (B1362560) | C15H10O2 | Product |

| o-Coumaric acid | C9H8O3 | Intermediate |

| O-acetyl salicylaldehyde | C9H8O3 | Intermediate |

| O-α-phenylacetyl salicylaldehyde | C15H12O3 | Intermediate |

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org This reaction has been adapted for the synthesis of coumarins, particularly those that are unsubstituted at the 3- and 4-positions. ijcce.ac.ir The general strategy involves reacting an o-hydroxybenzaldehyde with a suitable Wittig reagent, such as one derived from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618). sciensage.infoijcce.ac.ir

The mechanism proceeds via the formation of a betaine (B1666868) or an oxaphosphetane intermediate from the reaction between the ylide and the aldehyde. jmchemsci.comwikipedia.org This intermediate then collapses to form the alkene and triphenylphosphine oxide. wikipedia.org In the context of coumarin synthesis, the newly formed alkene contains an ester group, which then undergoes intramolecular cyclization (lactonization) with the ortho-hydroxyl group on the aromatic ring to form the final coumarin product. researchgate.net This method provides a good alternative to other classical syntheses, especially when specific substitution patterns are desired. ijcce.ac.ir

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Herniarin (7-methoxycoumarin) | C10H8O3 | Product |

| 7-methylcoumarin | C10H8O2 | Product |

| Methylenetriphenylphosphorane | C19H18P | Reagent |

| Triphenylphosphine | C18H15P | Reagent |

| Ethyl bromoacetate | C4H7BrO2 | Reagent |

Kostanecki Reaction

The Kostanecki acylation (also known as the Kostanecki-Robinson reaction) is a method for synthesizing chromones or coumarins starting from O-hydroxyaryl ketones and an aliphatic acid anhydride. wikipedia.orgwikiwand.com The reaction involves O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the heterocyclic ring. nih.govwikipedia.org

This method allows for the production of coumarins substituted at the C3 or C4 positions. jmchemsci.comjmchemsci.com While effective, traditional Kostanecki reactions can be limited by the need for harsh conditions and an excess of reagents, which can lead to lower yields. nih.gov More recent protocols have shown significant improvements; for example, using the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at ambient temperature can efficiently produce highly functionalized 4-arylcoumarins from 2-hydroxybenzophenones and acetic anhydride. nih.gov

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-arylcoumarins | General Structure | Product Class |

| Flavopiridol (Alvocidib) | C21H20ClNO5 | Related Chromone |

| Dimefline | C20H21NO3 | Related Chromone |

| Flavoxate | C24H25NO4 | Related Chromone |

| 2-hydroxybenzophenones | C13H10O2 | Reactant |

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.com This reaction has been ingeniously applied to the synthesis of coumarins, often through an intramolecular pathway. tandfonline.comtandfonline.com For instance, the acrylate (B77674) ester of salicylaldehyde can undergo an intramolecular Baylis-Hillman reaction in the presence of DABCO to afford a coumarin derivative. tandfonline.com

The generally accepted mechanism involves the Michael addition of the catalyst (DABCO) to the activated alkene. tandfonline.com The resulting zwitterionic intermediate then adds to the aldehyde. In the intramolecular variant for coumarin synthesis, the reaction of a salicylaldehyde derivative leads to a key intermediate that subsequently cyclizes. tandfonline.comtandfonline.com The isolation of a crystalline coumarin salt in one such reaction provided direct proof of the Michael adduct intermediate, which had long been postulated. tandfonline.com This methodology has been used to synthesize 3-substituted coumarins and other novel derivatives. core.ac.uk

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-(chloromethyl) coumarins | General Structure | Product Class |

| Chromonar | C20H27NO5 | Related Compound |

| DABCO | C6H12N2 | Catalyst |

| Methyl acrylate | C4H6O2 | Reactant |

Compound Index

Claisen Rearrangement

The Claisen rearrangement is a classic and effective method for carbon-carbon bond formation, providing a powerful tool for the synthesis of coumarin derivatives. This-sigmatropic rearrangement typically involves heating an allyl phenyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. In the context of coumarin synthesis, the aromatic Claisen rearrangement is particularly relevant. When an allyl ether of a phenol is heated, the allyl group migrates to the ortho position of the phenolic ring. The resulting intermediate can then undergo cyclization to form the coumarin scaffold.

This reaction is known for its high regioselectivity. The rearrangement shows a preference for the ortho position. Tandem reactions combining the Claisen rearrangement with other transformations, such as the Wittig reaction or cyclization sequences, have been developed to create complex coumarin structures in a single pot. For instance, a one-pot synthesis of naturally occurring diprenylated coumarins like gravelliferone (B12295361) and balsamiferone has been achieved using a cascade involving a Wittig reaction followed by double Claisen and Cope rearrangements.

Microwave-assisted Claisen rearrangements have also been explored, sometimes leading to improved yields and shorter reaction times. However, challenges such as competing deprenylation reactions can occur, particularly with electron-rich aromatic systems. To overcome such limitations, multi-step sequences that separate the rearrangement from subsequent cyclization steps have been successfully implemented. A photo-Claisen rearrangement has also been reported, although it can sometimes compete with desired photorelease mechanisms in applications like caged compounds.

Researchers have utilized the Claisen rearrangement to synthesize a variety of substituted coumarins. A notable example involves the rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one in refluxing chlorobenzene, which serves as a key step in the synthesis of coumarin-annulated polycyclic heterocycles.

Table 1: Examples of Claisen Rearrangement in Coumarin Synthesis

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one | Refluxing chlorobenzene | 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one | Not specified | |

| 2,4-diprenyloxybenzaldehyde | Heat, with Ph3P=CHCOOEt | Gravelliferone, Balsamiferone, 6,8-diprenylumbelliferone | Not specified | |

| 1,1-dimethylallylated salicylaldehydes | Microwave irradiation, with [(ethoxycarbonyl)methylene]triphenylphosphorane | 8-prenylcoumarins | Variable |

Modern Catalytic Approaches for Coumarin Derivative Synthesis

The synthesis of coumarin derivatives has been significantly advanced by the advent of modern catalytic methods. These approaches often provide higher yields, greater efficiency, and milder reaction conditions compared to traditional synthetic routes. researchgate.net Transition metal catalysis, in particular, has become an indispensable tool, enabling novel and atom-economical transformations for the construction of the coumarin core. researchgate.netnih.gov

Metal-Catalyzed Reactions

Transition metals such as palladium, rhodium, copper, and gold have been extensively utilized to catalyze the formation of coumarins. These metals facilitate key bond-forming steps through various mechanisms, including C-H bond activation, cross-coupling reactions, and cyclization processes, often with high regioselectivity. nih.govd-nb.info

Palladium catalysis is a versatile and widely employed strategy for synthesizing coumarin derivatives. acs.orgnih.gov Numerous palladium-catalyzed reactions have been developed, offering diverse pathways to access a wide range of substituted coumarins. acs.org

Heck-Lactonization Reaction: This tandem reaction provides an efficient route to coumarins by combining a Heck coupling with an intramolecular lactonization. The reaction typically involves the coupling of o-iodophenols with various enoates in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) chloride. The process has been shown to proceed effectively under aqueous conditions, leading to moderate to excellent yields of the desired coumarin products.

C-H Alkenylation: Direct C-H bond alkenylation of phenols represents an atom-economical approach to coumarin synthesis. This method avoids the need for pre-functionalized phenols. Palladium catalysts can facilitate the ortho-selective C-H alkenylation of phenols with acrylates. For instance, a palladium-catalyzed, base-accelerated reaction has been developed that works for both electron-neutral and electron-deficient phenols, complementing other methods that are often limited to electron-rich substrates. The reaction of phenols with ethyl cinnamate, ethyl crotonate, or ethyl acrylate in the presence of a palladium catalyst and an oxidant like K₂S₂O₈ can produce coumarins in moderate to good yields. nih.gov

Oxidative Cyclocarbonylation: This method involves the palladium-catalyzed reaction of substrates like 2-vinylphenols with carbon monoxide in the presence of an oxidant. It offers a direct pathway to coumarins under relatively low CO pressures, using air or 1,4-benzoquinone (B44022) as the oxidant, which is advantageous from an environmental and operational standpoint. This approach has been used to prepare coumarins with various functional groups in yields up to 85%. A related PdI₂-catalyzed regioselective cyclocarbonylation of 2-allyl phenols has also been reported for the synthesis of dihydrocoumarins.

Table 2: Examples of Palladium-Catalyzed Reactions for Coumarin Synthesis

| Reaction Type | Phenol Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heck-Lactonization | o-Iodophenols | Enoates | Pd(OAc)₂ or PdCl₂ | Substituted Coumarins | Moderate to Excellent | , |

| C-H Alkenylation | 4-(tert-butyl)phenol | Methyl acrylate | Pd(OAc)₂ / Cu(OAc)₂ | 6-(tert-butyl)-2H-chromen-2-one | 11 (NMR Yield) | |

| C-H Alkenylation | Phenols | Ethyl cinnamate | Pd(OAc)₂ / K₂S₂O₈ / TFA | Substituted Coumarins | Moderate to Good | nih.gov |

Rhodium-Based Catalytic Systems

Rhodium catalysts are effective for coumarin synthesis, primarily through C-H bond activation mechanisms.

C-H Bond Activation: Rhodium complexes can catalyze the annulation of phenolic acetates with acrylates to produce coumarin derivatives in high yields. A system using [Rh₂(OAc)₄] as the catalyst, with NaOAc as a base and formic acid as a reducing agent, has proven successful for both electron-rich and electron-deficient phenolic acetates, showing excellent regioselectivity. nih.gov Deuterium labeling studies have supported the mechanism proceeding via C-H bond activation. Another rhodium-catalyzed method involves the oxidative annulation of aryl thiocarbamates with internal alkynes, where Cu(OAc)₂ serves as both an oxidant and the oxygen source for the carbonyl group. nih.govd-nb.info

Table 3: Example of Rhodium-Catalyzed Coumarin Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenolic Acetates | Acrylates | [Rh₂(OAc)₄] / NaOAc / Formic Acid | Substituted Coumarins | High |

Copper Catalysis

Copper-catalyzed reactions provide a cost-effective and environmentally friendly alternative for coumarin synthesis. While often used as a co-catalyst, copper itself can effectively catalyze cyclization and functionalization reactions leading to coumarins.

Cycloaddition Reactions: Copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to synthesize coumarin-1,2,3-triazole hybrids. For example, 4-azidocoumarin (B3182978) can be reacted with various propargyl derivatives in the presence of a copper catalyst like CuSO₄·5H₂O or CuI to yield the corresponding triazole-linked coumarins in good to excellent yields.

Table 4: Example of Copper-Catalyzed Reaction for Coumarin Hybrids

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Reference |

|---|

Gold(I)-Catalyzed Cyclization

Gold(I) complexes have surfaced as highly effective π-acidic catalysts for the intramolecular cyclization of phenol-derived propiolates to form coumarins. researchgate.net

Intramolecular Hydroarylation: This method typically involves a two-step process: esterification of a phenol with a propiolic acid, followed by a gold(I)-catalyzed intramolecular hydroarylation. The gold catalyst activates the alkyne bond, facilitating the cyclization. The efficiency of these systems can be very high, with some catalytic systems using an N-heterocyclic carbene (NHC) ligand in an ionic liquid achieving excellent yields with catalyst loadings as low as 0.01 mol%. researchgate.net This approach is tolerant of various functional groups on the alkyne and has been used to synthesize natural products like ayapin (B1229749) and scoparone.

Table 5: Example of Gold(I)-Catalyzed Coumarin Synthesis

| Substrate | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phenol-derived propiolates | IPrAuNTf₂ in Ionic Liquid (optional HBF₄·Et₂O co-catalyst) | Substituted Coumarins | up to 99% |

Organocatalytic Methods

Organocatalysis has become a powerful strategy for the asymmetric synthesis of coumarin derivatives, providing access to chiral molecules that are important in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov These methods avoid the use of potentially toxic metals and often proceed under mild conditions. nih.govnih.gov

Various modes of organocatalytic activation have been successfully applied. For instance, (S)-proline has been used as a catalyst in intramolecular aldol (B89426) reactions to create coumarin natural products. beilstein-journals.org Bifunctional catalysts are employed in reaction cascades, such as a thia-Michael/aldol/annulation sequence between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, to produce unique polycyclic chiral products with high diastereo- and enantioselectivity. acs.org

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts used in coumarin synthesis. beilstein-journals.org NHCs can catalyze reactions between 2-bromoenals and heterocyclic C-H acids to yield coumarin/quinolinone fused dihydropyranones. beilstein-journals.org They have also been used in the γ,δ-difunctionalization of coumarins through an oxidative [4 + 2] cycloaddition with unsaturated aldehydes, affording a wide variety of products in good yields and high enantiomeric excesses. beilstein-journals.org

The synthesis of 3-aryl coumarins can be achieved through a solvent-free reaction between substituted salicylaldehydes and various phenylacetic acids using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. nih.gov Optimization of this reaction showed that the best yields were obtained at 180 °C under solvent-free conditions. nih.gov

Table 3: Selected Organocatalytic Methods for Coumarin Derivative Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| (S)-Proline | Intramolecular Aldol Reaction | Custom-designed precursors | Coumarin Natural Products | beilstein-journals.org |

| Bifunctional Thio-urea Catalyst | Thia-Michael/Aldol/Annulation Cascade | 3-Cyano-4-styrylcoumarins, 2-Mercaptoacetophenones | Polycyclic Chiral Coumarins | acs.org |

| N-Heterocyclic Carbene (NHC) | Oxidative [4 + 2] Cycloaddition | Coumarins, Unsaturated Aldehydes | γ,δ-Difunctionalized Coumarins | beilstein-journals.org |

| DABCO | Condensation | Salicylaldehydes, Phenylacetic Acids | 3-Aryl Coumarins | nih.gov |

Green Chemistry Approaches in Coumarin Derivative Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. eurekalert.orgeurekaselect.com These approaches focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and simplifying reaction procedures. eurekalert.org

Conducting reactions under solvent-free conditions is a key green chemistry strategy that reduces waste and simplifies product isolation. organic-chemistry.org This approach has been successfully applied to classic coumarin syntheses like the Pechmann and Knoevenagel condensations. organic-chemistry.org

In the Pechmann reaction, phenols and β-ketoesters can be reacted without a solvent, often using a solid acid catalyst like p-toluenesulfonic acid (TsOH) or a reusable heterogeneous catalyst. organic-chemistry.orgmdpi.com For example, grinding resorcinol and ethyl acetoacetate with TsOH and heating at 60°C yields 7-hydroxy-4-methylcoumarin in 98% yield. organic-chemistry.org Another solvent-free method for the Pechmann condensation employs FeF₃ as a catalyst under microwave irradiation, offering high yields and short reaction times. nih.gov Similarly, the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds can be performed under solvent-free conditions using magnetically recoverable MgFe₂O₄ nanocatalysts, often accelerated by ultrasound. nih.gov Mechanochemical synthesis, using ball milling at ambient temperature with a mild acid catalyst, also provides a solvent-free route to coumarins with high yields and easy purification. rsc.org

Microwave-assisted synthesis has become a valuable technology for preparing coumarin derivatives, as it significantly reduces reaction times and often improves yields compared to conventional heating methods. mdpi.combenthamdirect.comnih.gov This technique is considered a green approach because it offers efficient energy transfer, leading to rapid heating and shorter reaction times, which can minimize side reactions and energy consumption. nih.govderpharmachemica.com

The Pechmann condensation is frequently performed under microwave irradiation. benthamdirect.com One-pot, solvent-free synthesis of coumarins has been achieved by reacting phenols with ethyl acetoacetate using catalysts like FeF₃ or fly ash under microwave heating. nih.govderpharmachemica.com For instance, using FeF₃ as a catalyst at a microwave power of 450 W resulted in high yields of coumarin derivatives in just a few minutes. nih.gov Heterogeneous solid acid catalysts, such as Amberlyst-15, have also proven highly effective in solvent-free, microwave-assisted Pechmann reactions, yielding 7-hydroxy-4-methylcoumarin in up to 97% yield. mdpi.com The Knoevenagel and Perkin condensations are other classic reactions that have been successfully adapted to microwave-assisted conditions for coumarin synthesis. benthamdirect.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pechmann (Resorcinol + Ethyl Acetoacetate) | Amberlyst-15 | Conventional Heating (130 °C) | 20 min | 18% Conversion | mdpi.com |

| Pechmann (Resorcinol + Ethyl Acetoacetate) | Amberlyst-15 | Microwave Irradiation (130 °C) | 20 min | 97% | mdpi.com |

| Click Reaction (Alkyne-coumarin + Arylazide) | Copper(I) | Conventional Heating | 5-7 h | 68-79% | nih.gov |

| Click Reaction (Alkyne-coumarin + Arylazide) | Copper(I) | Microwave Irradiation | 10-15 min | 80-90% | nih.gov |

Ultrasound irradiation (sonochemistry) is another green chemistry tool that accelerates chemical reactions through acoustic cavitation. scirp.orgtandfonline.com The formation, growth, and collapse of bubbles in the reaction medium generate localized high pressures and temperatures, enhancing reaction rates. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional techniques. researchgate.net

Ultrasound has been effectively used for synthesizing various coumarin derivatives. jocpr.com For example, 3-aryl coumarins can be prepared efficiently from salicylaldehydes and phenyl acetyl chloride in the presence of K₂CO₃ under ultrasound irradiation, with reaction times of only 15-30 minutes. scirp.orgresearchgate.net The synthesis of bis(4-hydroxycoumarin) derivatives from salicylaldehyde and 4-hydroxycoumarin (B602359) can also be achieved in a one-pot, ultrasonic-assisted reaction at room temperature, providing high yields and avoiding hazardous organic solvents. iau.ir Furthermore, the Knoevenagel condensation to produce 3-substituted coumarins has been accelerated by ultrasound in solvent-free conditions using a magnetically recoverable MgFe₂O₄ nanocatalyst. nih.gov The Pechmann condensation can also be promoted by ultrasound irradiation using catalysts like poly(4-vinylpyridinium) hydrogen sulfate (B86663) solid acid at ambient temperature. nih.gov

Deep Eutectic Solvents

The use of Deep Eutectic Solvents (DESs) represents a significant advancement in the green synthesis of coumarin derivatives. eurekaselect.com These solvents, often composed of a hydrogen bond donor and a hydrogen bond acceptor, are lauded for their biodegradability, low cost, thermal stability, and low flammability. acs.orgnih.gov A key advantage of DESs is their ability to function as both the solvent and the catalyst, simplifying reaction procedures and reducing chemical waste. acs.orgnih.gov

Several studies have demonstrated the efficacy of choline (B1196258) chloride (ChCl)-based DESs in synthesizing coumarins. For instance, a DES formed by mixing choline chloride and zinc chloride has been successfully used in Knoevenagel condensation reactions between substituted salicylaldehydes and active methylene compounds. nih.govresearchgate.net This method proceeds under mild conditions and produces various coumarin derivatives in high yields, ranging from 61% to 96%. researchgate.net The DES in this system can be recycled and reused multiple times without a significant drop in product yield. researchgate.net

Another effective DES is a combination of choline chloride and L-(+)-tartaric acid, which has been applied to the Pechmann condensation of substituted phenols with β-ketoesters. acs.orgnih.gov This approach, conducted at temperatures around 110 °C, is notable for its efficiency, in some cases yielding the desired coumarin in as little as 10 minutes with a 98% yield. acs.orgnih.gov Similarly, a DES of choline chloride and urea (B33335) (1:2 ratio) was identified as optimal for Knoevenagel condensation out of twenty tested DESs, yielding good to excellent results. eurekaselect.com These methodologies underscore the versatility of DESs as a sustainable alternative to conventional toxic organic solvents. eurekaselect.comacs.org

Table 1: Synthesis of Coumarin Derivatives using Deep Eutectic Solvents (DES)

| Reaction Type | DES Composition | Reactants | Temperature (°C) | Yield (%) | Reference |

| Knoevenagel Condensation | Choline Chloride:Zinc Chloride | Salicylaldehydes, Active Methylene Compounds | Ambient | 61-96 | nih.govresearchgate.net |

| Pechmann Condensation | Choline Chloride:L-(+)-Tartaric Acid (1:2) | Phloroglucinol (B13840), Ethyl Acetoacetate | 110 | 98 | acs.orgnih.gov |

| Knoevenagel Condensation | Choline Chloride:Urea (1:2) | Salicylaldehyde, Dimethyl Malonate | 80 | Good to Excellent | eurekaselect.com |

| Knoevenagel Condensation | Choline Chloride:Zinc Chloride | Salicylaldehydes, Ethyl Cyanoacetate | Ambient | High | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts are gaining importance in coumarin synthesis due to their environmental and economic benefits, such as ease of separation from the reaction mixture and potential for recyclability. iiste.orgjsynthchem.com This approach avoids the generation of undesirable waste, contributing to greener chemical processes. iiste.org

ZnFe₂O₄ Nanoparticles

Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have emerged as an efficient, magnetically recoverable heterogeneous catalyst for synthesizing coumarin derivatives. jsynthchem.com These nanoparticles have been successfully employed in the Pechmann condensation of various phenols with ethyl or methyl acetoacetate under solvent-free conditions. The optimal reaction conditions were found to be a temperature of 80°C, resulting in good to excellent product yields of 85-98%. jsynthchem.com The use of ZnFe₂O₄ nanoparticles offers a simple, cost-effective, and rapid method for coumarin synthesis, with the significant advantage of easy catalyst recovery using an external magnet. jsynthchem.com

Amberlyst-15

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, serves as an effective solid acid catalyst for coumarin synthesis via the Pechmann condensation. core.ac.uk It is recognized for facilitating reactions under facile and environmentally friendly conditions. core.ac.uk Syntheses using Amberlyst-15 are typically conducted under solvent-free conditions at elevated temperatures, such as 110°C. iiste.orgcore.ac.ukiiste.org For example, the condensation of phloroglucinol with ethyl acetoacetate using 10 mol% of Amberlyst-15 at 110°C yielded 5,7-dihydroxy-4-methyl coumarin at a high yield of 95%. core.ac.ukiiste.org Similarly, the reaction of α-naphthol with ethyl acetoacetate under the same conditions produced the corresponding benzo[f]chromen-3-one derivative with an 88% yield. core.ac.ukiiste.org A key benefit of Amberlyst-15 is its recyclability, which adds to the economic and environmental advantages of this method. core.ac.ukiiste.org

Table 2: Synthesis of Coumarin Derivatives using Heterogeneous Catalysts

| Catalyst | Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| ZnFe₂O₄ Nanoparticles | Pechmann Condensation | Phenols, Ethyl/Methyl Acetoacetate | 80°C, Solvent-free | 85-98 | jsynthchem.com |

| Amberlyst-15 | Pechmann Condensation | Phloroglucinol, Ethyl Acetoacetate | 110°C, Solvent-free | 95 | core.ac.ukiiste.org |

| Amberlyst-15 | Pechmann Condensation | α-Naphthol, Ethyl Acetoacetate | 110°C, Solvent-free | 88 | core.ac.ukiiste.org |

| Amberlyst-15 | Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | 110°C, 10 min | 95 | ijsart.com |

One-Pot Synthetic Strategies for Coumarin Derivatives

One-pot syntheses, particularly those involving multi-component reactions (MCRs), provide a powerful tool for efficiently generating molecular diversity in a single step. mdpi.com These strategies are attractive because they often involve mild reaction conditions, simple procedures, and can lead to high-purity products with minimal waste. researchgate.net

Several one-pot methods for coumarin derivatives have been developed. For instance, 3-benzoxazole coumarins have been synthesized through a three-component, one-pot reaction of salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.govresearchgate.net Another efficient one-pot approach is the synthesis of coumarin-3-carboxamides from salicylaldehyde, aliphatic amines, and diethylmalonate, using a piperidine-iodine dual catalyst system in ethanol (B145695). mdpi.com This metal-free method is noted for its clean reaction profile and simple workup. mdpi.com

A green, one-pot protocol has also been reported for the synthesis of coumarin-hydroxybenzohydrazide hybrids. mdpi.com This method involves the reaction of 3-acetyl-4-hydroxycoumarin with various benzoyl hydrazides in an environmentally benign mixture of vinegar and ethanol, which acts as both the solvent and catalyst. The desired products are easily isolated by filtration. mdpi.com Furthermore, a novel one-pot method for N-arylated coumarin derivatives has been achieved through a Smiles rearrangement, where 4-bromocoumarin reacts with 2-aminophenols under mild conditions to give the product in good yields. rsc.org

Table 3: One-Pot Synthetic Strategies for Coumarin Derivatives

| Product Type | Reactants | Catalyst/Solvent | Key Features | Reference |

| 3-Benzoxazole Coumarins | Salicylaldehydes, Ethyl Cyanoacetate, o-Aminophenols | Benzoic Acid / n-Butanol | Wide substrate scope, simple filtration | researchgate.net |

| Coumarin-3-Carboxamides | Salicylaldehyde, Aliphatic Amines, Diethylmalonate | Piperidine-Iodine / Ethanol | Metal-free, clean reaction, low catalyst loading | mdpi.com |

| Coumarin-Hydroxybenzohydrazide Hybrids | 3-Acetyl-4-hydroxycoumarin, Benzoyl Hydrazides | Vinegar/Ethanol | Green protocol, easy isolation | mdpi.com |

| N-Arylated Coumarins | 4-Bromocoumarin, 2-Aminophenols | - | Smiles rearrangement, mild conditions | rsc.org |

Bio-inspired Synthesis of Coumarin Derivatives

The vast structural diversity of coumarins found in nature, particularly from marine and plant sources, has inspired the development of new synthetic analogues. nih.govmdpi.com Bio-inspired synthesis leverages the structural motifs of natural products to design and create novel compounds with potentially enhanced biological activities. This approach is a cornerstone of the drug discovery process. mdpi.com

Research in this area often involves synthesizing series of coumarin derivatives that mimic the structures of naturally occurring bioactive compounds and then evaluating their properties. nih.gov For example, continuing previous studies on coumarin analogues, researchers have synthesized and evaluated multi-substituted derivatives for various biological activities. nih.gov The design of these synthetic compounds is often guided by the structure-activity relationships observed in natural coumarins.

Furthermore, synthetic methods can be inspired by biological processes or environmentally benign principles. A notable example is the use of a simple mixture of vinegar and ethanol to catalyze the formation of coumarin-hydroxybenzohydrazide derivatives. mdpi.com This green, one-pot protocol, which uses common and non-toxic substances, reflects a bio-inspired approach to sustainable chemistry. The synthesis of coumarins can also be achieved through photocatalytic isomerization of ortho-E-hydroxycinnamates, which mimics natural light-driven processes to induce lactonization and form the coumarin ring system in high yields. mdpi.com These strategies highlight a trend towards developing synthetic methods that are not only effective but also aligned with principles of green chemistry, drawing inspiration from nature's own chemical laboratory. mdpi.commdpi.com

Advanced Analytical and Separation Techniques for Coumarin Derivatives

Chromatographic Techniques for Coumarin (B35378) Derivative Analysis

Chromatography is a cornerstone for the separation of coumarin derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of coumarin derivatives. researchgate.net Reversed-phase HPLC is the most common mode, typically employing an octadecylsilyl (C18) stationary phase for separations. researchgate.net Gradient elution is often performed using mobile phases consisting of solvents like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous solution of an acid, such as acetic acid. researchgate.net

HPLC systems are frequently coupled with various detectors for the identification and quantification of coumarins. researchgate.net Diode-Array Detection (DAD) is common due to the chromophoric nature of the coumarin skeleton. researchgate.netrsc.org For enhanced sensitivity and structural elucidation, Mass Spectrometry (MS) detectors are also used. researchgate.netmdpi.comnih.gov An HPLC-MS/MS method has been developed for the simultaneous determination of coumarin and seven of its derivatives in tobacco products, offering excellent selectivity and sensitivity in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This method allowed for the separation of all eight coumarins in just 4.5 minutes. mdpi.comnih.gov

Table 1: Examples of HPLC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, enhanced separation power, and improved sensitivity. vup.sk This technique utilizes columns packed with sub-2 µm particles, which leads to improved peak separation and shorter run times. vup.sk For instance, a UHPLC method for separating nine coumarin derivatives achieved a total analysis time of less than 6 minutes, a substantial reduction from the 10–90 minutes typical for HPLC analyses. vup.sk

UHPLC systems are well-suited for the analysis of complex samples. vup.sk Separations are commonly performed on octadecyl or phenyl-hexyl silica-based columns with gradient elution. vup.skresearchgate.net A mobile phase often consists of acetonitrile and an aqueous acid, like acetic acid, which helps to ensure peak symmetry. vup.sk UHPLC is frequently coupled with mass spectrometry (UHPLC-MS), providing a powerful tool for quantifying coumarins in various matrices, such as plant tissues. nih.gov This combination allows for the detection of significant natural variations in the content of simple coumarins like scopoletin, umbelliferone, and esculetin (B1671247), along with their glycosides. nih.gov

Table 2: Examples of UHPLC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.

Gas Chromatography (GC) is another valuable technique for the analysis of coumarin derivatives, particularly for volatile compounds or those that can be made volatile through derivatization. sigmaaldrich.com For coumarins with low volatility, a derivatization process, such as trimethylsilylation, is employed to make them suitable for GC analysis. sigmaaldrich.com

GC is often coupled with Mass Spectrometry (GC-MS), which allows for tentative identification based on retention time and confirmation through mass spectra. researchgate.netnih.gov High-resolution mass spectrometry can be used to generate molecular formulas from accurate mass measurements and distinguish between fragment ions with the same nominal mass. benthamopen.com GC-MS has been successfully used to study the fragmentation pathways of various coumarin derivatives under electron ionization (EI). benthamopen.com The technique has also been applied to survey fragrance products for the presence of coumarin, where it was found in 71% of the tested products. nih.gov

Table 3: Examples of GC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, column type, or detection method.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method that has proven reliable for the qualitative analysis and identification of coumarin derivatives. nih.govbjbms.orgadvancechemjournal.com This technique is effective for separating complex mixtures and can detect even trace amounts of coumarins. advancechemjournal.com Separations are typically performed on silica (B1680970) gel plates. nih.gov For instance, a method for identifying coumaphos (B1669454) and warfarin (B611796) used silica gel plates with a toluol-aceton (85:15) solvent system, achieving Rf values of 0.85 and 0.37, respectively. nih.gov

Two-dimensional TLC (2D-TLC) is an excellent tool for the quantitative analysis of coumarins, especially in complex mixtures like plant extracts. oup.com This approach can utilize different separation mechanisms in each dimension, such as combining normal-phase and reversed-phase systems, to effectively separate compounds with similar physicochemical properties. oup.comakjournals.com Visualization of the separated spots is commonly achieved by observation under UV light (254 and 366 nm) or by spraying with developing reagents. bjbms.org

Table 4: Examples of TLC Systems for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgnih.gov This technique is particularly useful for the analysis and purification of thermally labile molecules and for the separation of chiral compounds. wikipedia.org The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase requires the entire chromatographic flow path to be pressurized. wikipedia.org

SFC has gained significant interest in recent years due to the development of modern instruments that offer improved robustness and sensitivity. nih.gov It is increasingly applied in the analysis of natural products, including those from herbal medicines. nih.govnih.gov The technique offers high column efficiency and is considered environmentally friendly. nih.gov SFC can be used to analyze a broad spectrum of compounds, from non-polar to polar, making it a versatile analytical platform. nih.gov Detection methods are similar to those used in HPLC, including UV/Vis and mass spectrometry. wikipedia.org

Spectroscopic Detection and Characterization Methods

Following chromatographic separation, various spectroscopic methods are indispensable for the detection and structural characterization of coumarin derivatives.

UV-Vis and Fluorescence Spectroscopy : Due to their aromatic nature, coumarins exhibit strong ultraviolet (UV) absorbance, making UV-Vis detectors, particularly photodiode array (PDA) detectors, a standard choice in HPLC analysis. rsc.orgnih.gov Many coumarin derivatives are also naturally fluorescent, which allows for highly sensitive and selective detection using fluorescence detectors. tandfonline.comvup.sk For example, a UHPLC method coupled with both UV and fluorescence detection was developed for the simultaneous determination of various coumarin derivatives and their metabolites. vup.skresearchgate.net

Mass Spectrometry (MS) : The coupling of chromatographic techniques with mass spectrometry (e.g., HPLC-MS, UHPLC-MS, GC-MS) is a powerful strategy for the unambiguous identification and quantification of coumarins. rsc.orgnih.govbenthamopen.com Electrospray ionization (ESI) is a common ionization source used for LC-MS analysis of coumarins. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. mdpi.comnih.gov For instance, the fragmentation pathways of coumarin often involve the loss of a CO group from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H-NMR and ¹³C-NMR) spectroscopy is a crucial tool for the definitive structural elucidation of newly synthesized or isolated coumarin derivatives. chemmethod.comsapub.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. For example, in the characterization of new coumarin derivatives, ¹H-NMR spectra can confirm the presence of specific protons, such as those on the coumarin ring and aromatic systems. nih.gov

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in coumarin molecules. chemmethod.comsapub.orgnih.gov The characteristic vibrational bands, such as the C=O stretching of the lactone ring, provide confirmatory structural evidence. nih.govauctoresonline.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides unparalleled sensitivity and selectivity for the analysis of complex mixtures.

LC-MS is a cornerstone technique for the analysis of coumarin derivatives in various matrices, from plant extracts to tobacco products. nih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. Reversed-phase HPLC is commonly used for separation. nih.gov

LC-MS is more sensitive than LC-UV, allowing for the quantification of coumarins at concentrations ranging from μg/L to mg/L. nih.gov The choice of ionization source is critical. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common sources used for coumarins. nih.gov ESI is generally preferred for polar and higher molecular weight compounds, while APCI is often more suitable for less polar and lower molecular weight compounds like many coumarins and psoralens. nih.gov The development of fast LC-MS methods allows for the separation of multiple coumarin derivatives in a single run of just a few minutes. researchgate.net

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection by performing a second stage of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process generates a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte.

For the parent coumarin molecule, the protonated molecular ion [M+H]⁺ appears at m/z 147. A characteristic fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) to produce a fragment ion at m/z 103. nih.govmdpi.com Another common fragmentation for many coumarins is the loss of carbon monoxide (CO, 28 Da). mdpi.com The fragmentation patterns of substituted coumarins provide valuable clues about the identity and location of the substituents. Operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides excellent selectivity and sensitivity, allowing for detection limits in the low μg/kg range. mdpi.comnih.gov

Table 5: Common MS/MS Fragmentation Patterns for Coumarin Derivatives

| Precursor Ion | Characteristic Neutral Loss | Product Ion (m/z) | Compound Class | Reference |

| [M+H]⁺ (m/z 147) | CO₂ (44 Da) | 103 | Coumarin | nih.govmdpi.com |

| [M+H]⁺ (m/z 147) | CO₂ + ·HC (44 + 13 Da) | 91 | Coumarin | nih.govmdpi.com |

| [M+H]⁺ | CO (28 Da) | [M+H-28]⁺ | General Coumarins/Furocoumarins | mdpi.com |

| [M+H]⁺ | CH₃ (15 Da) | [M+H-15]⁺ | Furocoumarins (e.g., Xanthotoxin) | mdpi.com |

High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MSn)

High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MSn) is a powerful and comprehensive hybrid technique for the rapid analysis of complex mixtures containing coumarin derivatives. rsc.orgresearchgate.net This method allows for the simultaneous separation and structural characterization of these compounds in a single analytical run. researchgate.net The process involves separating the components of a mixture via HPLC, obtaining their UV-Vis spectra in real-time using the DAD detector, and subsequently analyzing them with the ESI-MSn detector. rsc.org The mass spectrometer provides crucial information on molecular weight and fragmentation patterns, which is essential for structural elucidation and identification. rsc.org

ESI-MSn is typically operated in positive ion mode for coumarin analysis, as it generally produces higher intensity signals compared to the negative ion mode. rsc.org In this mode, coumarin compounds often form protonated molecular ions [M+H]⁺. rsc.orgnih.gov Tandem mass spectrometry (MS/MS or MSn) allows for sequential fragmentation of these ions, providing detailed structural information. rsc.org

A notable application of this technique was the analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo). rsc.org In this study, researchers successfully identified or tentatively identified 24 different coumarin compounds. rsc.org Of these, seven were unambiguously confirmed by comparing their retention times, UV spectra, and mass spectra with known reference standards. rsc.org

Table 1: Coumarins Unambiguously Identified in Radix Angelicae pubescentis using HPLC-DAD-ESI-MSn

| Compound Name | Identification Method | Citation |

| Umbelliferone | Co-elution with reference standard | rsc.org |

| Psoralen (B192213) | Co-elution with reference standard | rsc.org |

| Xanthotoxin | Co-elution with reference standard | rsc.org |

| Bergapten | Co-elution with reference standard | rsc.org |

| Osthole | Co-elution with reference standard | rsc.org |

| Columbianadin | Co-elution with reference standard | rsc.org |

| Isoimperatorin (B1672244) | Co-elution with reference standard | rsc.org |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced sensitivity, superior separation power, and considerably shorter analysis times. vup.sk This is achieved by using columns packed with smaller sorbent particles (typically 1.7–2.0 µm) and operating at higher flow rates. vup.sk The coupling of UHPLC with a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) mass spectrometer creates a highly sensitive and selective platform for the quantitation and identification of coumarin derivatives, even in complex matrices. vup.skresearchgate.netmdpi.com

The triple quadrupole mass spectrometer is particularly effective when operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. mdpi.comnih.gov This high degree of assurance makes it superior to single-stage mass spectrometry techniques. mdpi.com UHPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple coumarins in tobacco products, demonstrating high accuracy and sensitivity. nih.gov For instance, an analysis of eight different coumarins was achieved in just 4.5 minutes. mdpi.comnih.gov The limits of detection (LODs) achieved with this method are significantly lower (around 0.5 µg·kg⁻¹) compared to older GC-MS or HPLC methods (10–100 µg·kg⁻¹). nih.govmdpi.com

Table 2: Performance Data for UHPLC-MS/MS Analysis of Coumarins in Tobacco

| Parameter | Range of Values | Citation |

| Linearity (r²) | 0.9987 - 0.9996 | mdpi.comnih.gov |

| Limit of Detection (LOD) | 0.5 - 1.7 µg/kg | mdpi.comnih.gov |

| Limit of Quantitation (LOQ) | 1.7 - 5.2 µg/kg | mdpi.comnih.gov |

| Average Recovery | 69.6% - 95.1% | mdpi.comnih.gov |

| Analysis Time | 4.5 minutes | mdpi.comnih.gov |

Electrochemical Analysis

Electrochemical methods offer a viable alternative for the determination of coumarin derivatives, utilizing techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netnih.govresearchgate.net These methods are based on the electrochemical reduction or oxidation of the coumarin molecule at the surface of an electrode. researchgate.netnih.gov The electrochemical behavior, including peak potentials and currents, can be used for both qualitative and quantitative analysis. nih.gov

Studies have investigated the electrochemical reduction of coumarins on various electrodes, including glassy carbon electrodes (GCE) and modified GCEs. nih.gov The structure of the coumarin derivative, particularly the presence of electron-donating or electron-withdrawing groups, influences its electrochemical properties. researchgate.net For example, the thionyl (C=S) and carbonyl (C=O) groups in certain derivatives have been identified as the primary reduction centers. researchgate.net

The pH of the supporting electrolyte solution is a critical parameter, as it can affect the form of the coumarin (lactone vs. coumaric acid) and the reversibility of the electrochemical process. nih.govresearchgate.net Research using SWV to analyze simple coumarin found that the reversibility of the reduction process improved with increasing pH. researchgate.net This method demonstrated good analytical performance for determining coumarin in an aqueous infusion of Mikania glomerata. researchgate.net

Table 3: Analytical Parameters for Electrochemical Determination of Coumarin

| Technique | Linear Range (mol L⁻¹) | Limit of Detection (mol L⁻¹) | Matrix | Citation |

| Square Wave Voltammetry (SWV) | 0.5 x 10⁻⁵ - 10.0 x 10⁻⁵ | 1.5 x 10⁻⁶ | Aqueous Infusion | researchgate.net |

Sample Preparation and Extraction Methodologies

The selection of an appropriate extraction method is a critical first step in the analysis of coumarins from natural products and other matrices. The goal is to achieve maximum recovery of the target compounds efficiently and with minimal degradation. nih.gov

Liquid-Liquid Extraction (LLE) is a standard method for isolating coumarins from liquid samples, such as beverages or infusions. nih.gov The technique relies on the differential solubility of the target compounds between two immiscible liquid phases. Typically, an aqueous sample is extracted with a non-polar or semi-polar organic solvent. nih.gov

Ethyl acetate (B1210297) is a commonly used solvent for the LLE of coumarins and other oxygenated heterocyclic compounds from citrus-flavored beverages and liquors. nih.gov A typical procedure involves extracting a liquid sample multiple times with the solvent in a separatory funnel to ensure efficient transfer of the analytes into the organic phase. nih.gov More complex LLE systems, such as those using a combination of petroleum ether, ethyl acetate, methanol, and water, have been employed in preparative chromatography to separate coumarin derivatives on a larger scale. mdpi.com

Solid-Liquid Extraction (SLE), often performed as maceration or sonication, is the most frequently used technique for recovering coumarins from solid matrices like plant materials (bark, fruits, herbs) and foodstuffs. nih.govnih.gov The choice of solvent is crucial and depends on the polarity of the target coumarins.

Methanol, often in an aqueous solution (e.g., 80% methanol), is one of the most common solvents for extracting a broad range of coumarins. nih.govmdpi.com Other solvents such as petroleum ether, dichloromethane (B109758), and ethyl acetate are also widely used, sometimes selectively targeting coumarins of different polarities. nih.govnih.govmdpi.com For example, in one study, petroleum ether was used to selectively extract furanocoumarins, while more polar coumarins were subsequently extracted with methanol. mdpi.com Research on the fruits of Peucedanum luxurians found that dichloromethane provided a more efficient extraction of the target coumarins compared to methanol or petroleum ether. nih.gov

Ultrasound-Assisted Extraction (UAE) is a modern and efficient "green" extraction technique that enhances the recovery of coumarins from plant materials. nih.govnih.gov The method utilizes high-frequency sound waves (ultrasound) to generate acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.govyoutube.com This process disrupts plant cell walls, facilitating the release of phytochemicals and improving mass transfer between the solvent and the plant matrix. nih.govyoutube.com

The main advantages of UAE over conventional methods include significantly reduced extraction times, lower solvent consumption, and often higher yields. nih.govyoutube.comresearchgate.net Studies have shown that extraction time can be reduced from hours to minutes. youtube.com The efficiency of UAE can be further improved by optimizing parameters such as ultrasonic power, temperature, time, and solvent composition. nih.govresearchgate.net For instance, one study found the maximum extraction yield for coumarins from Peucedanum decursivum was achieved at 50 minutes of sonication. nih.gov Combining UAE with novel green solvents, such as deep eutectic solvents (DES), has been shown to provide even higher extraction efficiency than traditional organic solvents. nih.govnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly ("green") extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govyoutube.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. mdpi.com This state, characterized by low viscosity and high diffusivity, allows for efficient penetration into the sample matrix, leading to faster and more effective extractions compared to traditional liquid methods. youtube.com The solvating power of the supercritical fluid can be finely tuned by adjusting parameters such as pressure, temperature, and the addition of a co-solvent, which allows for selective extraction of target compounds. nih.govresearchgate.net

The use of CO2 is particularly advantageous as it is non-toxic, non-flammable, inexpensive, and easily removed from the extract, leaving minimal solvent residue. mdpi.com SFE is especially well-suited for the extraction of thermolabile compounds, like many coumarins, because it can be performed at low temperatures, thus preventing thermal degradation. nih.govmdpi.com

Research has demonstrated the successful application of SFE for isolating coumarins from various plant materials. For instance, a study on the extraction of coumarins from the fruit peel of Citrus maxima compared the efficiency of SFE with traditional solvent extraction. The optimal SFE conditions were found to be a temperature of 50°C and a pressure of 27.6 MPa. nih.gov Under these conditions, the extraction efficiency for imperatorin (B1671801) was 84% and for meranzin (B15861) was 76%. nih.gov The addition of ethanol (B145695) as a co-solvent was found to significantly enhance the extraction efficiency for these coumarins. researchgate.netnih.gov

Another study focused on extracting coumarins from the aerial parts of Pterocaulon polystachyum using supercritical CO2. nih.gov The presence of coumarins in the extracts was confirmed by the intense blue fluorescence observed under UV light at 365 nm, a characteristic feature of this class of compounds. nih.gov The solubility of different coumarin derivatives in supercritical CO2 is influenced by their chemical structure; for example, substitution at the C-4 position tends to decrease solubility more than substitution at the C-7 position. researchgate.net Simple coumarins are generally more soluble than their substituted counterparts, and the addition of polar functional groups, such as hydroxyl groups, can significantly reduce their extractability with non-polar supercritical CO2 alone. researchgate.net

Table 1: Research Findings on Supercritical Fluid Extraction (SFE) of Coumarin Derivatives

| Plant Source/Matrix | Target Coumarins | Key SFE Parameters | Findings | Citations |

| Citrus maxima (fruit peel) | Imperatorin, Meranzin, Meranzin hydrate (B1144303) | Temperature: 50°C; Pressure: 27.6 MPa; Co-solvent: Ethanol | Extraction efficiencies were 84% for imperatorin and 76% for meranzin. Ethanol significantly improved extraction. | nih.gov |

| Pterocaulon polystachyum (aerial parts) | General Coumarins | Not specified | SFE successfully extracted coumarins, identified by their characteristic blue fluorescence. | nih.gov |

| General Study | Various substituted coumarins | Not specified | Substituted coumarins are less soluble in supercritical CO2 than simple coumarin. Polar substituents decrease solubility. | researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup, purification, and concentration of analytes from complex mixtures prior to chromatographic analysis. nih.govresearchgate.netthermofisher.com The method is based on the principles of chromatography and involves partitioning analytes between a solid sorbent (the stationary phase) and a liquid (the mobile phase). thermofisher.com A typical SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. youtube.com This technique is valued for reducing sample complexity, minimizing interference, and increasing the sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). thermofisher.com

In the analysis of coumarin derivatives, SPE is frequently employed to isolate these compounds from intricate food and biological matrices. nih.gov Various sorbents have been utilized, with the choice depending on the specific properties of the target coumarins and the matrix. Common choices include reversed-phase sorbents like C8 and C18, which are effective for extracting moderately polar coumarins from aqueous solutions. nih.gov For example, a C18 SPE cartridge was used to purify extracts from citrus juices, with ethyl acetate serving as the elution solvent. nih.gov

More advanced and selective sorbents have also been developed. Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials tailored to recognize a specific molecule. A study on coumarins in wine utilized a lab-made MIP selective for simple coumarins. nih.gov This MIP-based SPE demonstrated greater selectivity and extraction efficiency, with recoveries exceeding 75%, compared to conventional C18 and styrene-divinylbenzene sorbents. nih.gov Using this method, 6-methoxy-7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin were successfully detected in wine samples. nih.gov Another application involved the simultaneous analysis of anticoagulant coumarin derivatives, where a Sep-Pak cartridge was used for purification, achieving high recoveries of 96% to 99% from biological samples. astm.org

Table 2: Research Findings on Solid-Phase Extraction (SPE) of Coumarin Derivatives

| Sample Matrix | Target Coumarins | SPE Sorbent/Cartridge | Elution Solvent | Key Findings | Citations |

| Wine | Simple coumarins (e.g., 6-Methoxy-7-hydroxycoumarin, 4-Methyl-7-hydroxycoumarin) | Molecularly Imprinted Polymer (MIP) | Methanol/acetic acid (9/1, v/v) | MIP showed higher selectivity and recovery (>75%) than conventional C18 sorbents. | nih.govnih.gov |

| Citrus Juices | Oxygen Heterocyclic Compounds (OHCs), including coumarins | C8 and C18 | Ethyl acetate | Effective for purifying OHCs from citrus matrices. | nih.gov |

| Biological Samples | Bromadiolone, Brodifacoum, Warfarin, Coumatetralyl | Sep-Pak cartridge | Methanol: 0.8% Acetic acid (8:2) | Achieved high recoveries ranging from 96% to 99%. | astm.org |

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample disruption, extraction, and cleanup into a single step. nih.gov First reported in 1989, MSPD involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant) in a mortar with a pestle. nih.govmdpi.com This action disrupts the sample architecture and disperses it over the surface of the sorbent material, creating a unique chromatographic phase. This mixture is then typically packed into a column, and analytes are eluted by passing appropriate solvents through it. mdpi.com MSPD is particularly advantageous as it reduces the multiple steps, solvent volume, and labor associated with classical extraction methods. mdpi.comsemanticscholar.org

The technique has been successfully adapted for the extraction of coumarins from plant tissues. A notable development is the effervescence-assisted matrix solid-phase dispersion (EA-MSPD) method, which was applied to extract four coumarins—esculin, esculetin, fraxin, and fraxetin (B1674051)—from Cortex fraxini. researchgate.net In this innovative approach, the sample was blended with a mixture containing an adsorbent (benzo-15-crown-5) and an effervescent tablet (sodium bicarbonate and sodium dihydrogenphosphate). When dissolved in an aqueous solution, the tablet generated carbon dioxide, which facilitated better dispersion of the sample within the extraction solvent. researchgate.net This method proved to be rapid, environmentally friendly, and highly efficient, with recoveries reported between 91.37% and 100.29%. researchgate.net

The versatility of MSPD allows for the use of various materials as dispersants and the ability to selectively elute different classes of compounds from the same sample by using a sequence of elution solvents with varying polarities. nih.govresearchgate.net The miniaturization of the MSPD process (micro-MSPD) further reduces the amount of sample, solvent, and sorbent required, making it an even more efficient and green analytical technique. mdpi.comsemanticscholar.org

Table 3: Research Findings on Matrix Solid-Phase Dispersion (MSPD) of Coumarin Derivatives

| Plant Source/Matrix | Target Coumarins | MSPD Method | Key Parameters | Findings | Citations |

| Cortex fraxini | Esculin, Esculetin, Fraxin, Fraxetin | Effervescence-Assisted MSPD (EA-MSPD) | Dispersant: Benzo-15-crown-5; Effervescent agents: Sodium bicarbonate & sodium dihydrogenphosphate; Solvent: 100 mM sodium dodecyl sulfate (B86663) | Rapid and green method with high recoveries (91.37%–100.29%). | researchgate.net |

Sequential Extraction Procedures

Sequential extraction is a method that employs a series of solvents of different polarities or properties to selectively extract different classes of compounds from a single sample. This approach is particularly useful for complex plant matrices where a range of phytochemicals with varying solubilities are present. The process can be designed to first remove undesirable compounds or to fractionate the extract into groups of compounds based on their chemical characteristics.

In the context of coumarin extraction, sequential procedures have been used to improve the purity and yield of the target compounds. For example, a method for extracting oxypeucedanin (B192039) hydrate from the roots of Angelica dahurica involved an initial extraction with water and 30% ethanol. researchgate.net This preliminary step was designed to remove highly polar and undesired compounds from the plant material. Following this, a subsequent extraction using 90% ethanol was performed to isolate the target coumarin with higher purity. researchgate.net

Similarly, studies on furanocoumarins have shown that the choice of solvent is critical. For instance, boiling methanol was found to be highly effective for extracting furanocoumarins like angelicin (B190584) and xanthotoxin from Heracleum leskowii fruits. researchgate.net In another study comparing seven different extraction methods for coumarins from Melilotus officinalis and furanocoumarins (psoralen and angelicin) from Psoralea cinerea, polar solvents like water, ethanol, and methanol were most efficient for the coumarins. researchgate.net Specifically, water extraction yielded the highest concentration of total coumarins. researchgate.net In contrast, for furanocoumarins, boiling methanol proved superior, while diethyl ether was the least effective solvent. researchgate.net Such sequential or comparative solvent extractions allow for the optimization of protocols to maximize the recovery of specific coumarin derivatives based on their structure and polarity.

Table 4: Research Findings on Sequential Extraction Procedures for Coumarin Derivatives

| Plant Source/Matrix | Target Coumarins | Extraction Sequence/Solvents | Purpose/Findings | Citations |

| Angelica dahurica (roots) | Oxypeucedanin hydrate | 1. Water and 30% ethanol; 2. 90% ethanol | The initial step removes undesired polar compounds, improving the purity of the final extract. | researchgate.net |

| Melilotus officinalis | Coumarins (general) | Comparison of water, ethanol, methanol | Polar solvents were most efficient; water extraction gave the highest total coumarin concentration. | researchgate.net |

| Psoralea cinerea | Psoralen, Angelicin | Comparison of methanol, diethyl ether, etc. | Boiling methanol was the most effective solvent for these furanocoumarins. | researchgate.net |

| Heracleum leskowii (fruits) | Umbelliferone, Angelicin, Xanthotoxin | Comparison of petroleum ether, dichloromethane, methanol | Methanol provided the highest extraction yield for the target coumarins using Pressurized Liquid Extraction (PLE). | researchgate.net |

Computational and Theoretical Approaches in Coumarin Derivative Research

Structure-Activity Relationship (SAR) Studies of Coumarin (B35378) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For coumarin derivatives, SAR analyses have revealed that the type, number, and position of substituents on the coumarin scaffold are critical determinants of their pharmacological properties.

The biological activity of coumarin derivatives is profoundly influenced by the nature of the substituents attached to the core ring structure. The introduction of various functional groups can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with biological targets.

Research has shown that specific substitution patterns are associated with distinct biological activities. For instance, the presence of hydroxyl groups on the coumarin scaffold is often linked to significant antioxidant activity. umpr.ac.id This is attributed to their ability to donate hydrogen atoms and stabilize free radicals. The antiradical efficiency is further correlated with the number of phenolic hydroxyl groups and the electron-donating capability of substituents ortho to the hydroxyl group. umpr.ac.id Conversely, replacing these hydroxyl groups with less hydrophilic moieties can enhance antimicrobial activity by increasing the molecule's lipophilicity and, consequently, its ability to permeate microbial cell membranes. umpr.ac.id

In the context of anticancer activity, substitutions at various positions of the coumarin ring have been shown to inhibit signaling pathways involved in cancer progression, such as those regulating cell proliferation and angiogenesis. omicsonline.orgmdpi.com For example, coumarin-amino acid and dipeptide derivatives have been synthesized and shown to inhibit topoisomerase II and VEGFR-2, leading to apoptosis in cancer cells. mdpi.com The hybridization of the coumarin moiety with other pharmacophores, like thiazole, has also yielded potent anticancer agents. mdpi.com

The anti-inflammatory activity of coumarins is often associated with derivatives substituted at positions 3 and 4 with groups ranging from aliphatic chains to aromatic and heterocyclic rings. hilarispublisher.combiointerfaceresearch.com Many of these compounds act as inhibitors of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. biointerfaceresearch.com

The position of a substituent on the coumarin ring is as crucial as its chemical nature in determining biological activity. hilarispublisher.combiointerfaceresearch.com Functionalization at different carbons of the coumarin nucleus can lead to vastly different pharmacological profiles.

Substitutions at positions 3, 4, and 7 are frequently highlighted as being critical for a range of biological effects. omicsonline.orgnih.gov For example, functionalization at the C-3 position is significant for enhancing neuroactivity and other pharmacological properties, with substituents like halogens, heteroaryl, and alkyl groups being introduced. nih.gov In the context of monoamine oxidase (MAO) inhibition, a key target in neurodegenerative diseases, the position of a phenyl substituent has a unique effect. A 3-phenyl substitution tends to enhance MAO-B inhibition, whereas a 4-phenyl substitution is more effective for MAO-A inhibition. nih.gov

For antifungal activity, O-substitutions are considered essential. researchgate.net Studies on 7-hydroxycoumarin derivatives have shown a clear relationship between the size of the substituent group and fungicidal activity, a trend not observed with 6-hydroxycoumarin (B196160) derivatives. researchgate.net Similarly, for anti-acetylcholinesterase (AChE) activity, substitutions at positions 3 and 4 of the coumarin ring have been found to be more effective than those at position 6. nih.gov

The antihypertensive activity is associated with substituents at positions 6 and 7 (e.g., scopoletin, scoparone) and 7 and 8 (e.g., visnadine), while anticoagulant properties are linked to substitutions at positions 3, 4, and 5. nih.gov This positional dependence underscores the importance of precise structural modifications in the design of coumarin-based drugs with specific therapeutic actions. hilarispublisher.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties through descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

In coumarin research, QSAR models have been successfully developed to predict various biological activities. For instance, a QSAR study on new coumarin derivatives developed a robust model for their antioxidant activity, as measured by the ferric-reducing antioxidant power (FRAP) assay. nih.gov The model revealed that parameters describing molecular complexity, H-bond donor capacity, and lipophilicity are crucial for antioxidant activity. nih.gov This model was then used to predict the activity of newly designed coumarin derivatives, identifying several promising antioxidant candidates. nih.gov

Another study focused on the anti-inflammatory activity of coumarin derivatives incorporating thiazoline (B8809763) and thiazolidinone moieties. A QSAR model was generated that showed a high predictive power (R² = 0.908) for their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Similarly, QSAR analysis has been applied to furanocoumarin derivatives to understand their inhibitory effects on cytochrome P450 3A (CYP3A) activities. nih.gov This analysis indicated that lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are key factors controlling the interaction between furanocoumarins and the enzyme. nih.gov

These QSAR studies provide valuable insights into the structural requirements for a given biological activity and serve as a guide for the rational design and structural optimization of novel coumarin derivatives with enhanced therapeutic potential. researchgate.net

Molecular Docking Studies of Coumarin Derivatives

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is extensively used to simulate the interaction between a ligand (a potential drug) and its protein target. This allows for the prediction of binding affinity and the visualization of key interactions at the atomic level, providing a rational basis for drug design and development.